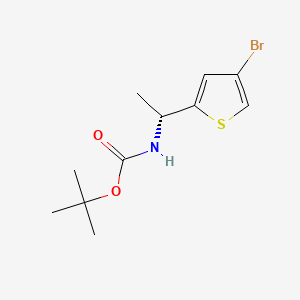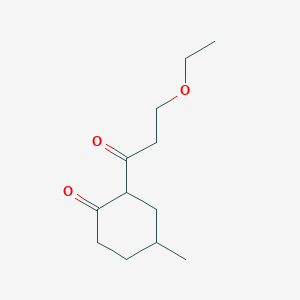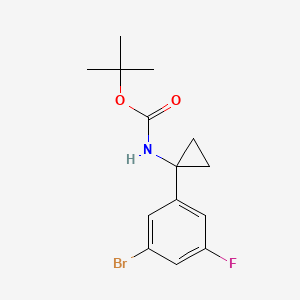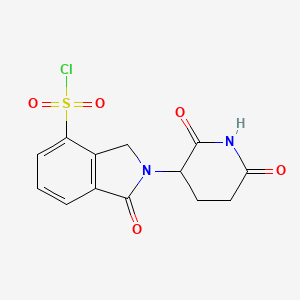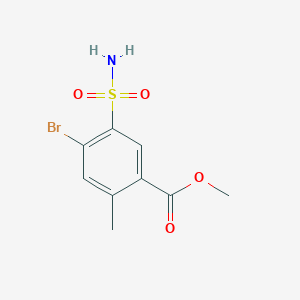
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is an organic compound with the molecular formula C9H10BrNO4S It is a derivative of benzoic acid, featuring a bromine atom, a methyl group, and a sulfamoyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate typically involves the esterification of 4-bromo-2-methyl-5-sulfamoylbenzoic acid. The reaction can be carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually involve refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Major Products
Substitution: Products depend on the nucleophile used, such as 4-amino-2-methyl-5-sulfamoylbenzoate.
Reduction: 4-bromo-2-methyl-5-aminobenzoate.
Oxidation: 4-bromo-2-carboxy-5-sulfamoylbenzoate.
科学的研究の応用
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and sulfamoyl group can form specific interactions with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- Methyl 2-bromo-5-sulfamoylbenzoate
- Methyl 4-bromo-2-methylbenzoate
- Methyl 2-sulfamoylbenzoate
Uniqueness
Methyl 4-bromo-2-methyl-5-sulfamoylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a bromine atom and a sulfamoyl group on the benzene ring allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H10BrNO4S |
|---|---|
分子量 |
308.15 g/mol |
IUPAC名 |
methyl 4-bromo-2-methyl-5-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10BrNO4S/c1-5-3-7(10)8(16(11,13)14)4-6(5)9(12)15-2/h3-4H,1-2H3,(H2,11,13,14) |
InChIキー |
XGPLNHHOOREOPD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1C(=O)OC)S(=O)(=O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


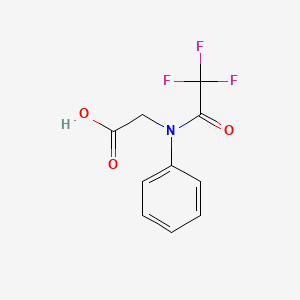
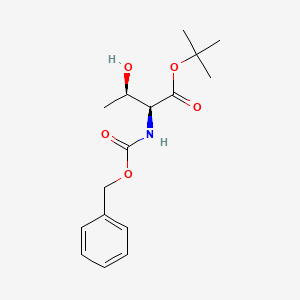
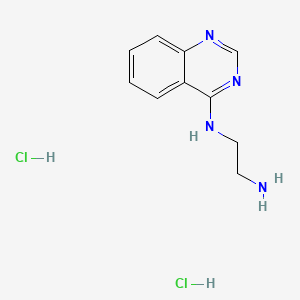
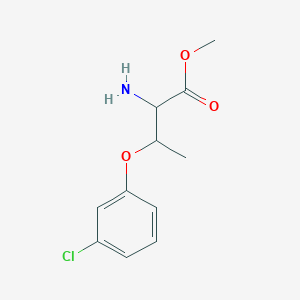
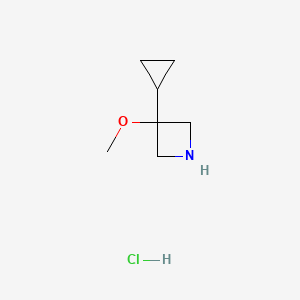
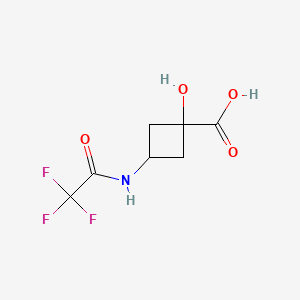
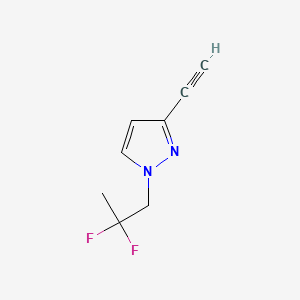


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
